molecular formula C17H19N3O2S B2689337 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 292161-80-9

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No. B2689337
CAS RN: 292161-80-9
M. Wt: 329.42
InChI Key: SLCBTBPNDJWWLW-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon, and a thiadiazole group, which is a type of heterocyclic compound . These types of compounds often have unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as density functional theory (DFT), Hirshfeld surface analysis, and various spectroscopic methods .

Scientific Research Applications

Thiadiazoles in Medicinal Chemistry

Thiadiazoles are recognized for their broad pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The 1,3,4-thiadiazole scaffold, in particular, serves as a crucial pharmacophore in medicinal chemistry, showing versatility in chemical modifications and diverse pharmacological actions. This suggests that derivatives of thiadiazoles, potentially including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, could exhibit significant biological activities worth exploring for therapeutic applications (Lelyukh, 2019).

Adamantane Derivatives in Neurodegenerative Diseases

Adamantane derivatives, such as amantadine and memantine, have been used in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Research shows that certain 1-fluoro- and 1-phosphonic acid derivatives of adamantane exhibit pharmacological potential exceeding that of amantadine and memantine against neurodegenerative diseases. This highlights adamantane's scaffolding role in developing novel therapeutic agents, suggesting a potential area of interest for compounds like this compound (Dembitsky et al., 2020).

Furan Derivatives in Chemical Industry

Furan derivatives, including those obtained from plant biomass such as 5-hydroxymethylfurfural (HMF), are valuable as chemical feedstocks. These compounds can serve as building blocks for producing various materials, including polymers, fuels, and fine chemicals. The versatility and functionality of furan compounds indicate that derivatives incorporating furan units, like this compound, could have applications in the chemical industry as precursors or intermediates in synthesis processes (Chernyshev et al., 2017).

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-14(13-2-1-3-22-13)18-16-20-19-15(23-16)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCBTBPNDJWWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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